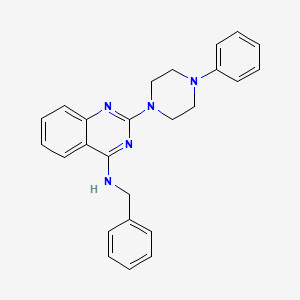
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is a chemical compound with the molecular formula C25H25N5 and a molecular weight of 395.5 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine typically involves the condensation of quinazoline derivatives with benzyl and phenylpiperazine groups. One common method involves the reaction of 2-chloroquinazoline with N-benzyl-4-phenylpiperazine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学研究应用
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine has several applications in scientific research:
作用机制
The mechanism of action of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of AChE or BChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In anticancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
相似化合物的比较
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Aryl(4-phenylpiperazin-1-yl)methanethione derivatives: Evaluated for their inhibitory activity against AChE and BChE.
Uniqueness
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in scientific research .
生物活性
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound is characterized by a quinazoline backbone, which is known for its pharmacological versatility, and it has been studied for its potential therapeutic applications, particularly against infectious diseases and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N4, with a molecular weight of approximately 394.49 g/mol. Its structure includes:
- Quinazoline core : This bicyclic structure contributes to the compound's ability to interact with various biological targets.
- Benzyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems and influencing pharmacological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . Studies have shown that derivatives of quinazoline can inhibit the growth of this pathogen, making them candidates for further development as anti-tuberculosis agents.
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its potential to inhibit cancer cell proliferation. For example, related quinazoline derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects . Additionally, some studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells .
3. Enzyme Inhibition
This compound has been investigated as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These interactions may enhance cholinergic transmission, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
The mechanism of action for this compound involves its binding to specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of AChE and BChE, preventing the breakdown of acetylcholine, which could enhance neurotransmission.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinazoline derivatives. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-benzylquinazolin-4-amine | Lacks piperazine; simpler structure | Moderate antimicrobial activity |
| N-benzyl-N'-(4-methylpiperazin-1-yl)urea | Urea derivative; different functional group | Limited anticancer activity |
| 7-Fluoro-N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amines | Fluorinated; different piperidine substituent | Enhanced anticancer properties |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of quinazoline derivatives in various biological assays:
- Anti-tuberculosis Activity : A study demonstrated that specific quinazoline derivatives significantly inhibited the growth of Mycobacterium tuberculosis in vitro, warranting further investigation into their mechanism of action and potential as therapeutic agents.
- Anticancer Efficacy : In vivo studies showed that certain analogs could effectively reduce tumor growth in xenograft models without significant toxicity to the host organism, indicating a favorable therapeutic index .
- Neuroprotective Effects : The inhibition of AChE by N-benzyl derivatives suggests potential applications in treating cognitive disorders, as enhancing cholinergic signaling may improve memory and cognitive function.
属性
CAS 编号 |
166039-49-2 |
|---|---|
分子式 |
C25H25N5 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C25H25N5/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,27,28) |
InChI 键 |
RNYAMUCWYNJGMN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















